N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
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Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H26N6O3S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.17870989 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F2321-0203 are currently unknown. The compound is a derivative of the pyrazolylpyridazine class , which is known to have a wide spectrum of biological activity.
Mode of Action
As a derivative of pyrazolylpyridazine, it may share some of the biological activities of this class of compounds, which include anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . .
Biochemical Pathways
Pyrazolylpyridazine derivatives have been shown to stimulate plant growth , suggesting that they may interact with biochemical pathways related to growth and development.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-13-22(16(2)12-21(15)33-5)34(31,32)29-20-8-6-19(7-9-20)25-23-10-11-24(27-26-23)30-18(4)14-17(3)28-30/h6-14,29H,1-5H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRHTUZEBVXLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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